4-alcoossipolfenoli

4-Alkoxyphenols are a class of organic compounds characterized by the presence of an alkoxy group (RO-) attached to a phenolic ring at the 4-position. These molecules exhibit diverse properties depending on the length and nature of the alkyl chain substituent, ranging from linear to branched structures.

Structurally, these compounds consist of a benzene ring with an alcohol moiety (-O-R) attached at the para position (4th carbon atom). The alkoxy group can vary in size, affecting their solubility and reactivity. Commonly used alkyl groups include methyl, ethyl, propyl, butyl, etc., which introduce different functional properties such as hydrophobicity or sterics.

Due to their versatile nature, 4-alkoxyphenols find applications across various industries. In pharmaceuticals, they serve as precursors for drug synthesis and can exhibit anti-inflammatory, antioxidant, and other biological activities. In the agrochemical sector, these compounds are utilized in herbicides, fungicides, and insecticides due to their pesticidal properties. Additionally, 4-alkoxyphenols play a role in the production of adhesives, dyes, and coatings owing to their adhesive and film-forming characteristics.

Overall, 4-alkoxyphenols are valuable intermediates in chemical synthesis with a broad range of practical applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

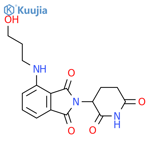

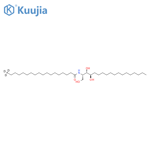

|

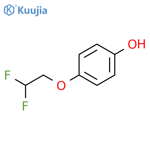

4-Cyclopropoxyphenol | 1243475-81-1 | C9H10O2 |

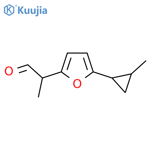

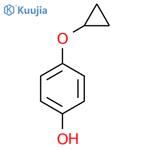

|

4-2-(Piperidin-1-yl)ethoxyphenol Hydrochloride | 855422-64-9 | |

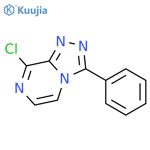

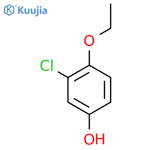

|

3-Chloro-4-ethoxy-phenol | 1216134-31-4 | C8H9ClO2 |

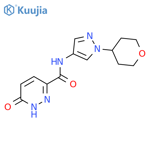

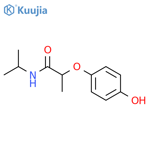

|

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide | 1094370-49-6 | C12H17NO3 |

|

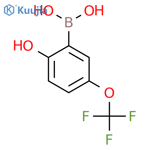

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid | 1354819-26-3 | C7H6BF3O4 |

|

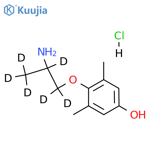

4-Hydroxy Mexiletine-d6 Hydrochloride | 1330053-55-8 | C11H18ClNO2 |

|

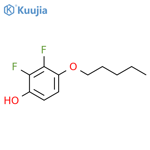

2,3-Difluoro-4-pentylphenol | 887582-85-6 | C11H14F2O2 |

|

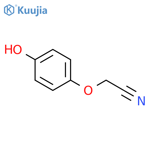

2-(4-hydroxyphenoxy)acetonitrile | 96562-56-0 | C8H7NO2 |

|

4-(2,2-difluoroethoxy)phenol | 1183003-98-6 | C8H8O2F2 |

|

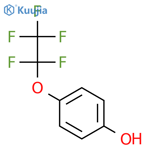

4-(1,1,2,2,2-Pentafluoroethoxy)phenol | 658-46-8 | 228.12 |

Letteratura correlata

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

Fornitori consigliati

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati